1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Description
1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H23ClN4O4S2 and its molecular weight is 446.97. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of heterocyclic sulfones in the synthesis of heterocyclic o-quinodimethanes, which are precursors to a wide range of heterocyclic compounds. For example, the interception of flash-pyrolytically produced dihydrothiophene with sulfur dioxide leads to the formation of pyrazole fused sulfones, which undergo further reactions to yield heterocyclic fused compounds (Chaloner et al., 1992).
Cyclopropane Synthesis
The synthesis of cyclopropanes from sulfonyl pyrazolines demonstrates the reactivity of sulfonyl groups in cycloaddition reactions, leading to the formation of optically pure cyclopropanes. This process involves the denitrogenation of sulfonyl pyrazolines under specific conditions, yielding compounds with significant potential in various chemical syntheses (Cruz Cruz et al., 2009).
Diazepane Ring Systems
The development of diazepane or diazocane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction showcases the synthetic versatility of sulfonyl-containing compounds in constructing complex ring systems. This methodology offers a concise route to 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, illustrating the compound's relevance in the synthesis of diazepane rings (Banfi et al., 2007).
Heterocycle Construction
The synthesis and reactions of heterocyclic sulfones with diazoalkanes to form pyrazolines and subsequent transformation into other heterocyclic structures highlight the compound's application in constructing diverse heterocyclic frameworks. These transformations are crucial for creating compounds with potential applications in medicinal chemistry and material science (Yoshimatsu et al., 1997).
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4S2/c1-13-17(14(2)20(3)19-13)28(25,26)22-9-5-8-21(10-11-22)27(23,24)16-7-4-6-15(18)12-16/h4,6-7,12H,5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHMNLMSHFLBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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